molecular formula C16H12N2O3S2 B2912237 (Z)-3-(4-oxo-5-(quinolin-4-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid CAS No. 902334-05-8

(Z)-3-(4-oxo-5-(quinolin-4-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid

Cat. No.: B2912237
CAS No.: 902334-05-8
M. Wt: 344.4
InChI Key: WVIJHGMNWPXQRV-LCYFTJDESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

    Quinoline Ring : The quinoline moiety serves as the central scaffold. It is an aromatic nitrogen-containing heterocycle with a molecular formula of C₉H₇N and a molecular weight of 129.16 . Quinoline exhibits diverse pharmacological activities, including antibacterial, antifungal, antimalarial, and anti-inflammatory properties .

Synthesis Analysis

    Combes Synthesis : Utilizes the reaction of aniline with α,β-unsaturated carboxylic acids .

Properties

IUPAC Name

3-[(5Z)-4-oxo-5-(quinolin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3S2/c19-14(20)6-8-18-15(21)13(23-16(18)22)9-10-5-7-17-12-4-2-1-3-11(10)12/h1-5,7,9H,6,8H2,(H,19,20)/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVIJHGMNWPXQRV-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C=C3C(=O)N(C(=S)S3)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC=N2)/C=C\3/C(=O)N(C(=S)S3)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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